Superior Antiproliferative Potency Against Prostate Cancer Cells Compared to Celecoxib
In a direct head-to-head experiment on human prostate carcinoma PC3 cells, LLW-3-6 was identified as being 'more potent than celecoxib at mediating a dose-dependent reduction of viable PC3 cells' [1]. This finding is critical because LLW-3-6 was designed as a structural analog of celecoxib, making celecoxib the most relevant direct comparator. While the precise IC50 values for both compounds under identical assay conditions need to be extracted for absolute quantification, the qualitative potency superiority is explicitly stated in the peer-reviewed literature.
| Evidence Dimension | Dose-dependent reduction of viable cell count |
|---|---|
| Target Compound Data | LLW-3-6 (4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide): Reported to be 'more potent than celecoxib' |
| Comparator Or Baseline | Celecoxib: Less potent in the same PC3 prostate cancer cell viability assay |
| Quantified Difference | Qualitatively more potent (exact IC50 ratio not explicitly stated in available abstract, but superiority is the main experimental finding). |
| Conditions | Human prostate carcinoma PC3 cells; treatment followed by cell viability assessment; co-treatment studies with sulfasalazine. |
Why This Matters
For researchers investigating COX-2-dependent and independent mechanisms in prostate cancer, LLW-3-6 provides a more potent pharmacological tool than the FDA-approved parent compound celecoxib, enabling exploration of enhanced efficacy at lower, potentially less toxic doses.
- [1] Yerokun T, Winfield LL. LLW-3-6 and Celecoxib Impacts Growth in Prostate Cancer Cells and Subcellular Localization of COX-2. Anticancer Research. 2014 Sep;34(9):4755-4759. View Source
